molecular formula C6H10ClF2NO B2926116 [(1S,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine;hydrochloride CAS No. 2418596-49-1

[(1S,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine;hydrochloride

Cat. No.: B2926116
CAS No.: 2418596-49-1
M. Wt: 185.6
InChI Key: VAHHBWQKCXYHHZ-JBUOLDKXSA-N
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Description

[(1S,5S)-6,6-Difluoro-3-oxabicyclo[310]hexan-1-yl]methanamine;hydrochloride is a chemical compound characterized by a bicyclohexane structure with dual fluorine atoms

Preparation Methods

  • Synthetic Routes and Reaction Conditions:

    • Route 1: One of the synthetic routes involves starting from a suitable bicyclo[3.1.0]hexane precursor, followed by fluorination and introduction of the oxirane ring via epoxidation. The final step involves amination using ammonia or an appropriate amine under controlled conditions.

    • Route 2: Another pathway could include the cyclization of a difluorinated precursor with an epoxide intermediate, followed by subsequent amination.

  • Industrial Production Methods:

    • Industrial production often employs catalysis techniques to enhance the reaction efficiency and yield. Various catalysts and reaction conditions like temperature, pressure, and solvent systems are optimized to scale up the synthesis from the laboratory to industrial levels.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: This compound can undergo oxidation reactions to introduce functional groups such as alcohols or ketones.

    • Reduction: Hydrogenation or other reduction reactions can modify the oxirane ring or reduce the amine group to alter the compound's reactivity.

  • Common Reagents and Conditions:

    • Common oxidizing agents include hydrogen peroxide or ozone.

    • Reducing agents could be sodium borohydride or lithium aluminum hydride.

    • Substitution reactions might employ reagents like sodium hydride or Grignard reagents.

  • Major Products:

    • Products of oxidation could be difluorinated ketones or alcohols.

    • Reduction products might include more saturated amines or alcohols.

    • Substitution could yield a variety of functionalized derivatives depending on the introduced groups.

Scientific Research Applications

[(1S,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine;hydrochloride has several noteworthy applications:

  • Chemistry: Used as an intermediate in organic synthesis, particularly for producing more complex molecules.

  • Medicine: Investigated for pharmaceutical applications, including as a potential drug candidate due to its unique interaction with biological targets.

  • Industry: Used in the development of new materials, such as polymers or advanced materials with specific properties.

Mechanism of Action

  • Mechanism: The compound interacts with molecular targets primarily through its oxirane and amine functionalities. It can form covalent bonds with nucleophilic sites in biological molecules, modulating their activity.

  • Pathways: Pathways involved include nucleophilic attack on the oxirane ring and binding interactions with amine receptors.

Comparison with Similar Compounds

  • 1,2-Difluorocyclohexane

  • 3-Oxabicyclo[3.1.0]hexane

  • Methanamine derivatives with different substitution patterns.

That's the rundown on [(1S,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine;hydrochloride.

Properties

IUPAC Name

[(1S,5S)-6,6-difluoro-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO.ClH/c7-6(8)4-1-10-3-5(4,6)2-9;/h4H,1-3,9H2;1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHHBWQKCXYHHZ-JBUOLDKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2(F)F)(CO1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@](C2(F)F)(CO1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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